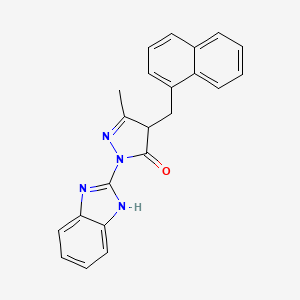

2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c1-14-18(13-16-9-6-8-15-7-2-3-10-17(15)16)21(27)26(25-14)22-23-19-11-4-5-12-20(19)24-22/h2-12,18H,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXMPSMSXZFASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CC2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a hydrazine derivative to yield the pyrazolone ring. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or pyrazolone rings are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced benzimidazole or pyrazolone derivatives.

Substitution: Formation of substituted benzimidazole or pyrazolone compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole and pyrazolone derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases or enzymes involved in tumor growth. For instance, similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antimicrobial Properties

Research has demonstrated that derivatives of benzimidazole possess antimicrobial activity against a range of pathogens. This compound's structure suggests potential efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating inflammatory pathways. This could be particularly useful in treating conditions such as arthritis or other inflammatory diseases .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved in inflammation, cell proliferation, and microbial growth. The naphthylmethyl group enhances its ability to penetrate cell membranes, increasing its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

- 2-(6-Methyl-1H-benzimidazol-2-yl)-3-[1-(1-naphthylmethyl)-1H-indol-3-yl]acrylonitrile

- 1-(1-naphthylmethyl)-1H-benzimidazol-2-ylmethanol

Uniqueness

Compared to similar compounds, 2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of benzimidazole and pyrazolone rings, which confer distinct chemical reactivity and biological activity. The presence of the naphthylmethyl group further enhances its interaction with biological targets, making it a compound of significant interest in medicinal chemistry and material science.

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-5-methyl-4-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-pyrazol-3-one (referred to as Compound A ) belongs to a class of organic compounds known for their diverse biological activities. This article synthesizes current research findings related to the biological activity of Compound A, emphasizing its antimicrobial, antitumor, and anti-inflammatory properties.

Chemical Structure

Compound A features a complex structure incorporating a benzimidazole moiety and a pyrazolone framework, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:

Biological Activity Overview

Research has demonstrated that compounds similar to Compound A exhibit significant biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Activity : Potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Properties : Reduction of inflammatory markers.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar benzimidazole-pyrazole derivatives indicated that these compounds show promising activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 50 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Compound A (hypothetical) | 6.25 | Bacillus subtilis |

| Benzimidazole-Pyrazole Derivative | 3.125 | Staphylococcus aureus |

| Benzimidazole-Pyrazole Derivative | 50 | Escherichia coli |

| Benzimidazole-Pyrazole Derivative | 6.25 | Pseudomonas aeruginosa |

Antitumor Activity

The potential antitumor effects of Compound A have been explored through in vitro studies. Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives were found to induce apoptosis in human breast cancer cells via the activation of caspase pathways .

Anti-inflammatory Properties

Research has indicated that compounds containing the benzimidazole and pyrazolone moieties can significantly reduce inflammation. In animal models, these compounds demonstrated a reduction in paw edema and other inflammatory markers, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Studies

- Study on Antimicrobial Efficacy :

- Researchers synthesized several derivatives of pyrazolone and assessed their antimicrobial activities. The results indicated that modifications at specific positions enhanced antibacterial potency significantly.

- Antitumor Mechanism Investigation :

Q & A

Basic Research Questions

Q. What are the key structural features influencing the reactivity of this compound in synthetic chemistry?

- Methodological Answer: The compound’s reactivity is governed by its heterocyclic benzimidazole core, pyrazol-3-one ring, and naphthalenylmethyl substituent. The benzimidazole moiety (electron-rich aromatic system) facilitates nucleophilic substitutions, while the pyrazol-3-one ring’s keto-enol tautomerism affects acid-base reactivity . For synthetic optimization, monitor tautomeric equilibria via NMR spectroscopy under varying pH conditions .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer: Use orthogonal analytical techniques:

- HPLC-MS for purity assessment (retention time and molecular ion peak).

- 1H/13C NMR to confirm substituent positions and stereochemistry (e.g., naphthalenylmethyl orientation).

- X-ray crystallography to resolve ambiguities in tautomeric forms or stereoisomers .

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield?

- Methodological Answer: Common routes involve condensation of benzimidazole hydrazines with β-keto esters or ketones under acidic/basic catalysis. For example:

- Hydrazone formation with 5-methyl-3-ketopyrazole derivatives.

- Mitsunobu reaction for naphthalenylmethyl group introduction (optimize using triphenylphosphine/DIAD in THF).

- Yields improve with anhydrous solvents and inert atmospheres (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what are their limitations?

- Methodological Answer:

- Molecular docking (AutoDock Vina, Glide): Screen against targets like kinase enzymes or GPCRs. Prioritize binding poses with low RMSD values (<2.0 Å) and favorable ΔG scores.

- ADMET prediction (SwissADME): Assess bioavailability, CYP450 interactions, and blood-brain barrier permeability.

- Limitations: In silico models may overlook solvent effects or allosteric binding pockets. Validate with in vitro assays .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

- Methodological Answer:

- Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), buffer pH, and incubation times.

- Dose-response curves: Perform triplicate measurements with positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Orthogonal assays: Confirm results via SPR (surface plasmon resonance) for binding affinity or transcriptomics for pathway analysis .

Q. What strategies optimize solubility and stability for in vivo studies?

- Methodological Answer:

- Co-solvent systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.

- Prodrug derivatization: Introduce phosphate or acetyl groups at the pyrazol-3-one oxygen for hydrolytic activation.

- Accelerated stability testing: Monitor degradation under UV light (ICH Q1B guidelines) and acidic/alkaline conditions .

Q. How can crystallographic data resolve ambiguities in tautomeric or conformational states?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.